Hept-6-yn-1-amine
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Overview
Description
Hept-6-yn-1-amine is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C7H13N, indicating the presence of seven carbon atoms, thirteen hydrogen atoms, and one nitrogen atom. This compound is notable for its unique structure, which combines an amino group (-NH2) with an alkyne group (-C≡C-), making it a valuable subject of study in organic chemistry.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-Amino-1-heptyne are largely determined by its alkyne structure Alkynes, including 7-Amino-1-heptyne, are known to participate in a variety of biochemical reactions
Cellular Effects
It is known that alkynes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an alkyne, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-6-yn-1-amine can be synthesized through various methods. One common approach involves the reaction of a heptyne derivative with an amine. For instance, 1-heptyne can be reacted with ammonia or an amine under suitable conditions to introduce the amino group. Another method involves the use of protecting groups to selectively introduce the amino group at the desired position on the heptyne backbone.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Hept-6-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile compounds.
Reduction: The triple bond can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroheptynes or nitrile derivatives.
Reduction: Heptenes or heptanes.
Substitution: Halogenated heptynes.
Scientific Research Applications
Hept-6-yn-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hept-6-yn-1-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the alkyne group can participate in addition reactions. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
1-Heptyne: Lacks the amino group, making it less reactive in certain biochemical contexts.
7-Aminoheptane: Lacks the triple bond, affecting its chemical reactivity.
Propargylamine: Contains a similar amino-alkyne structure but with a shorter carbon chain.
Uniqueness: Hept-6-yn-1-amine’s combination of an amino group and a triple bond makes it uniquely versatile for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
hept-6-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h1H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJWRSXGDBETPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902526 |
Source
|
Record name | NoName_3039 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14502-42-2 |
Source
|
Record name | hept-6-yn-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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